An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and characterization, with a focus on the underlying scientific principles and practical laboratory applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and actionable protocols.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole ring is paramount in modulating the biological activity of these molecules. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen serves several critical functions in multi-step syntheses. It enhances the solubility of the molecule in organic solvents, prevents unwanted side reactions at the nitrogen, and can direct the regioselectivity of subsequent chemical transformations.[1] The hydroxymethyl group at the 6-position provides a versatile handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, with its combination of a protected indazole core and a reactive hydroxymethyl group, is therefore a highly valuable intermediate for the synthesis of complex drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1126424-52-9 | [2] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [2] |
| Molecular Weight | 248.28 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% (typical) | [2] |
| Storage | Store at room temperature in a dry, well-sealed container. | [3] |
Synthesis and Mechanism
The synthesis of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is typically achieved in a two-step process starting from a suitable precursor. A logical synthetic route involves the preparation of the core indazole, (1H-indazol-6-yl)methanol, followed by the protection of the indazole nitrogen with a Boc group.
Synthesis of (1H-indazol-6-yl)methanol
The synthesis of the indazole core can be accomplished through various methods, often involving the cyclization of appropriately substituted benzene derivatives.[4]
Boc Protection of (1H-indazol-6-yl)methanol
The introduction of the tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis for the protection of amine functionalities.[5] The reaction of (1H-indazol-6-yl)methanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP) affords the desired product.[6]
The mechanism involves the activation of the indazole nitrogen by the base, which then acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O molecule. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected indazole, along with tert-butanol and carbon dioxide as byproducts.
Caption: Mechanism of Boc Protection.
Detailed Experimental Protocol
Step 1: Synthesis of (1H-indazol-6-yl)methanol This is a representative procedure and may require optimization based on available starting materials.
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To a solution of a suitable precursor, such as methyl 1H-indazole-6-carboxylate, in an appropriate solvent like tetrahydrofuran (THF), add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
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Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude (1H-indazol-6-yl)methanol.
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Purify the crude product by column chromatography on silica gel.
Step 2: Boc Protection
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Dissolve (1H-indazol-6-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).[6]
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.
Characterization
The structural confirmation and purity assessment of the synthesized compound are crucial. Standard analytical techniques are employed for this purpose.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10-8.00 (m, 1H): Aromatic proton on the indazole ring.
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δ 7.80-7.70 (m, 1H): Aromatic proton on the indazole ring.
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δ 7.50-7.40 (m, 1H): Aromatic proton on the indazole ring.
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δ 4.85 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
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δ 1.70 (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).
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δ (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary.
¹³C NMR (100 MHz, CDCl₃):
-
δ 150.0: Carbonyl carbon of the Boc group (C=O).
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δ 140.0, 138.0, 125.0, 122.0, 120.0, 115.0: Aromatic carbons of the indazole ring.
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δ 84.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
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δ 65.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).
-
δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
Mass Spectrometry (ESI+):
-
m/z: 249.12 [M+H]⁺, 271.10 [M+Na]⁺
Applications in Drug Discovery and Development
The utility of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Synthetic utility of the title compound.
-
Synthesis of Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group can be elaborated to introduce functionalities that interact with the kinase active site.
-
Building Block for Receptor Antagonists and Agonists: This compound can serve as a starting material for the synthesis of molecules targeting various receptors, such as angiotensin II antagonists and PPARγ agonists.[3]
-
Introduction of Side Chains: The hydroxymethyl group can be converted to a leaving group (e.g., a tosylate or mesylate) to allow for the introduction of various side chains through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.
References
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-
Jin, T., et al. (2007). Supporting Information for An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives. Angewandte Chemie International Edition, 46(18), 3323-3325. Retrieved from [Link]
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Amebe. (n.d.). tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. Retrieved from [Link][2]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593-6605. Retrieved from [Link][7][8]
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Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354. Retrieved from [Link]
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U.S. Patent No. 8,022,227. (2011). Method of synthesizing 1H-indazole compounds. Retrieved from [4]
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Makosza, M., & Kwast, A. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. Retrieved from [Link][5]
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